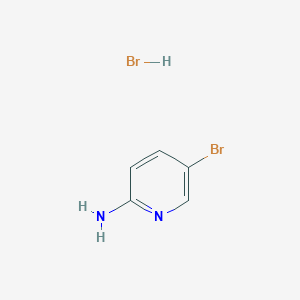

5-Bromopyridin-2-amine hydrobromide

Description

5-Bromopyridin-2-amine hydrobromide is a hydrobromide salt derivative of 5-bromopyridin-2-amine, a brominated aromatic amine with the molecular formula C₅H₆BrN₂·HBr. The base compound, 5-bromopyridin-2-amine (CAS 1072-97-5), is synthesized via bromination of 2-aminopyridine using N-bromosuccinimide (NBS) in chloroform, yielding light brown crystals with a melting point of 131–136°C and a 71% yield . Its hydrobromide form enhances solubility and stability, making it a valuable intermediate in pharmaceutical and organic synthesis.

Key applications include its use in mass spectrometry for oligosaccharide analysis via bromine isotope tagging and as a precursor in anti-tumor, anti-viral, and anti-microbial drug discovery .

Properties

IUPAC Name |

5-bromopyridin-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-4-1-2-5(7)8-3-4;/h1-3H,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPWAHSFPVCCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Advantages:

-

Avoids hazardous Br₂ handling.

-

Simplified workup due to fewer side reactions.

Halogen Exchange with Bromine in Halogenated Solvents

CN103012284A details a two-step bromination using elemental bromine in methylene chloride with inorganic bases like sodium carbonate (Na₂CO₃). This method is scalable but requires careful temperature control.

Reaction Steps:

Data Table: Comparative Bromination Conditions

| Parameter | Direct Bromination | Halogen Exchange |

|---|---|---|

| Brominating Agent | PTAB | Br₂ |

| Solvent | CH₂Cl₂/CHCl₃ | CH₂Cl₂ |

| Temperature (°C) | 20–50 | 0–40 |

| Reaction Time (h) | 1–3 | 16 |

| Byproducts | Minimal | Moderate |

Multi-Step Synthesis via Protective Group Strategies

A four-step route from 2-amino-5-bromopyridine is described in CN105175321A and validated by Cheng et al.. This method introduces protective groups to enhance regioselectivity.

Key Steps:

-

Protection : Reacting 2-amino-5-bromopyridine with 2,5-hexanedione in toluene to form 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

-

Methoxylation : Substitution with sodium methoxide (NaOMe) in dimethylacetamide (DMAc).

-

Deprotection : Hydrolysis using hydrobromic acid (HBr) or hydrochloric acid (HCl) to yield 2-amino-5-hydroxypyridine.

-

Demethylation : Treatment with 95% H₂SO₄ to obtain 5-bromopyridin-2-amine hydrobromide.

Yield Optimization:

-

Critical Factors :

-

Stoichiometric control during methoxylation.

-

Acid concentration during demethylation.

-

Comparative Analysis of Methodologies

Efficiency and Scalability:

-

Direct Bromination : Suitable for industrial-scale production due to short reaction times and mild conditions.

-

Halogen Exchange : Higher energy input but effective for electron-deficient substrates.

-

Multi-Step Synthesis : Academically valuable but less practical for bulk synthesis due to intermediate purification steps.

Structural and Spectroscopic Validation

PubChem data confirms the molecular formula (C₅H₆Br₂N₂) and provides key spectral characteristics:

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridin-2-amine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki coupling and Sonogashira coupling.

Reductive Amination: The amino group can participate in reductive amination reactions to form new amine derivatives.

Common Reagents and Conditions

Suzuki Coupling: Typically involves palladium catalysts and boronic acids under basic conditions.

Sonogashira Coupling: Utilizes palladium and copper catalysts with terminal alkynes in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which are valuable in pharmaceutical and material science research .

Scientific Research Applications

Medicinal Chemistry

5-Bromopyridin-2-amine hydrobromide has been investigated for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Research indicates that derivatives of this compound can inhibit specific cancer cell lines and exhibit antibacterial effects.

Case Study: Anticancer Properties

A study highlighted the synthesis of 5-bromopyridin-2-amine derivatives that showed promising activity against various cancer cell lines, including prostate and breast cancer. The derivatives were designed to target the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer progression. For instance, one derivative demonstrated a 50% inhibition rate at a concentration of 137 nM in LNCaP cells, indicating its potential as an anticancer agent .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules for pharmaceuticals and agrochemicals. Its reactivity is enhanced by the presence of the bromine atom, which facilitates various substitution reactions.

Synthesis Applications

- Building Block : Used in the synthesis of more complex organic molecules.

- Reactivity : The bromine atom allows for electrophilic substitutions that are vital in creating diverse chemical entities.

Material Science

In material science, this compound is explored for developing materials with specific electronic or optical properties. Its unique chemical structure enables it to be incorporated into novel materials that can be utilized in electronic devices or sensors.

Biological Studies

The compound is also studied for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.

Research has shown that this compound interacts with various biological targets through:

- Hydrogen bonding

- Ionic interactions

- Van der Waals forces

These interactions may facilitate its action on enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 5-Bromopyridin-2-amine hydrobromide involves its reactivity as a nucleophile and electrophile. The bromine atom acts as a leaving group in substitution reactions, while the amino group can form hydrogen bonds and participate in nucleophilic attacks. These properties make it a versatile reagent in various chemical transformations .

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns: The position of bromine (e.g., 5-bromo in pyridine vs. 2-bromo in 2-bromopyridine) significantly affects electronic properties and reactivity. For example, 5-bromopyridin-2-amine’s amino group at position 2 facilitates hydrogen bonding, critical for crystal packing .

- Ring Systems : Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) exhibit distinct planar geometries compared to pyridine-based compounds, influencing their intermolecular interactions .

Pharmacological and Functional Comparisons

Key Observations :

- Hydrobromide Salts : Both this compound and galanthamine/dextromethorphan hydrobromides leverage enhanced solubility for therapeutic efficacy .

- Biological Targets : Bromopyridine derivatives often target enzymes or receptors via halogen bonding (Br) and hydrogen bonding (NH₂), whereas pyrimidines may exploit ring planarity for DNA intercalation .

Key Observations :

Q & A

Q. What chromatographic methods ensure high purity of this compound for sensitive applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.